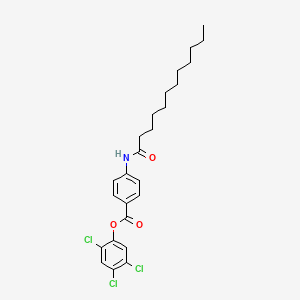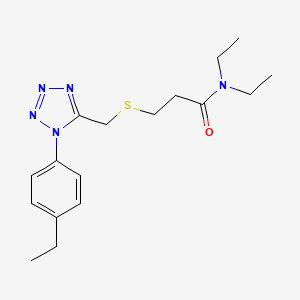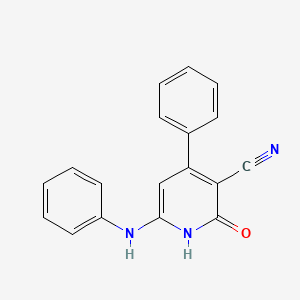
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a carbamic acid group, and a dimethylethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of a hexyl precursor, followed by the introduction of an aminoethyl group. The final step involves the esterification of the carbamic acid group with 1,1-dimethylethyl alcohol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-((6-chloro-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-((6-fluoro-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-((6-iodo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester lies in its bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Propriétés
| 79513-22-7 | |
Formule moléculaire |
C13H25BrN2O3 |
Poids moléculaire |
337.25 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-bromohexanoylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H25BrN2O3/c1-13(2,3)19-12(18)16-10-9-15-11(17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
JXSCUJPRAUIUKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)

![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/no-structure.png)



![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)


![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
